molecular formula H6P2Pt B14447689 Phosphane--platinum (2/1) CAS No. 76830-85-8

Phosphane--platinum (2/1)

Cat. No.: B14447689
CAS No.: 76830-85-8
M. Wt: 263.08 g/mol
InChI Key: MOMBDEKAHNYXTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphane–platinum (2/1) is a coordination compound consisting of two phosphane ligands bound to a platinum center. This compound is notable for its applications in various fields, including catalysis, materials science, and medicinal chemistry. The unique properties of phosphane ligands, such as their electronic and steric tunability, make them valuable in modulating the reactivity and stability of the platinum center.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphane–platinum (2/1) can be synthesized through several methods. One common approach involves the reaction of a platinum precursor, such as platinum(II) chloride, with phosphane ligands under controlled conditions. The reaction typically occurs in a solvent like dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate ligand exchange .

Industrial Production Methods

In an industrial setting, the production of phosphane–platinum (2/1) may involve large-scale reactions using similar principles. The process would be optimized for efficiency, yield, and purity, often employing automated systems for precise control of reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Phosphane–platinum (2/1) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, molecular oxygen.

    Reduction: Sodium borohydride, hydrazine.

    Substitution: Halides (e.g., chloride, bromide), other phosphines (e.g., triphenylphosphine).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher-valent platinum complexes, while substitution reactions can produce a variety of phosphane-platinum derivatives .

Mechanism of Action

The mechanism of action of phosphane–platinum (2/1) involves its interaction with molecular targets, such as DNA in biological systems. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This disruption of cellular processes ultimately triggers apoptosis in cancer cells . In catalytic applications, the phosphane ligands modulate the electronic properties of the platinum center, enhancing its reactivity and selectivity in various chemical reactions .

Comparison with Similar Compounds

Phosphane–platinum (2/1) can be compared with other similar compounds, such as:

    Phosphane–palladium (2/1): Similar in structure but with palladium as the central metal.

    Phosphane–rhodium (2/1): Another analogous compound with rhodium as the central metal.

List of Similar Compounds

  • Phosphane–palladium (2/1)
  • Phosphane–rhodium (2/1)
  • Phosphane–iridium (2/1)

Phosphane–platinum (2/1) stands out due to its specific reactivity and applications, particularly in medicinal chemistry and catalysis, where its properties are finely tuned by the phosphane ligands .

Properties

CAS No.

76830-85-8

Molecular Formula

H6P2Pt

Molecular Weight

263.08 g/mol

IUPAC Name

phosphane;platinum

InChI

InChI=1S/2H3P.Pt/h2*1H3;

InChI Key

MOMBDEKAHNYXTA-UHFFFAOYSA-N

Canonical SMILES

P.P.[Pt]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.